molecular formula C9H11ClN2O2 B14849697 Ethyl (3-amino-2-chloropyridin-4-YL)acetate

Ethyl (3-amino-2-chloropyridin-4-YL)acetate

Cat. No.: B14849697
M. Wt: 214.65 g/mol
InChI Key: OHDCKPPIWIAVIR-UHFFFAOYSA-N
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Description

Ethyl (3-amino-2-chloropyridin-4-YL)acetate is a chemical compound with the molecular formula C9H11ClN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-amino-2-chloropyridin-4-YL)acetate typically involves the reaction of 3-amino-2-chloropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-amino-2-chloropyridin-4-YL)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.

    Oxidation: Oxidized products may include nitro or nitroso derivatives.

    Reduction: Reduced products may include amines or alcohols.

Scientific Research Applications

Ethyl (3-amino-2-chloropyridin-4-YL)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl (3-amino-2-chloropyridin-4-YL)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with different functional groups and applications.

    3-Amino-2-chloropyridine: The parent compound without the ester group.

    Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride: A closely related compound with similar properties

Uniqueness

Its structure allows for versatile modifications, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

ethyl 2-(3-amino-2-chloropyridin-4-yl)acetate

InChI

InChI=1S/C9H11ClN2O2/c1-2-14-7(13)5-6-3-4-12-9(10)8(6)11/h3-4H,2,5,11H2,1H3

InChI Key

OHDCKPPIWIAVIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C(=NC=C1)Cl)N

Origin of Product

United States

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